molecular formula C13H19N3O3 B2491376 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide CAS No. 954046-96-9

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide

Cat. No.: B2491376
CAS No.: 954046-96-9
M. Wt: 265.313
InChI Key: IHKJKBDCLMVSEA-UHFFFAOYSA-N
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Description

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a furan moiety and a carboxamide group

Preparation Methods

The synthesis of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-2-ylmethylamine: This is achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with Piperidine-4-carboxylic Acid: The furan-2-ylmethylamine is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia source.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for halogenation.

Scientific Research Applications

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan moiety can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-({[(Thiophen-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide: This compound features a thiophene ring instead of a furan ring, which can lead to different chemical and biological properties.

    1-({[(Pyridin-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide: The presence of a pyridine ring can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c14-13(18)10-3-5-16(6-4-10)9-12(17)15-8-11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKJKBDCLMVSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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